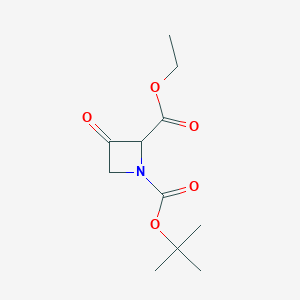

1-tert-Butyl 2-ethyl 3-oxoazetidine-1,2-dicarboxylate

Description

1-tert-Butyl 2-ethyl 3-oxoazetidine-1,2-dicarboxylate is a bicyclic β-lactam derivative featuring a four-membered azetidine ring substituted with a ketone group at position 3 and two ester moieties: a tert-butyl group at position 1 and an ethyl group at position 2. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of strained heterocycles and bioactive molecules. Its reactivity is influenced by the ring strain inherent to azetidine (four-membered ring) and the electron-withdrawing effects of the carbonyl and ester groups. The tert-butyl ester enhances steric protection of the adjacent carbonyl, while the ethyl ester balances solubility and reactivity .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 3-oxoazetidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-5-16-9(14)8-7(13)6-12(8)10(15)17-11(2,3)4/h8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPGKVWGWIPRIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2168125-49-1 | |

| Record name | 1-tert-butyl 2-ethyl 3-oxoazetidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 2-ethyl 3-oxoazetidine-1,2-dicarboxylate typically involves the reaction of azetidine derivatives with tert-butyl and ethyl groups under controlled conditions. One common method includes the cyclization of appropriate precursors in the presence of a base and a suitable solvent. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 2-ethyl 3-oxoazetidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Applications in Medicinal Chemistry

1-tert-Butyl 2-ethyl 3-oxoazetidine-1,2-dicarboxylate serves as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential as:

- Anticancer Agents : Research indicates that compounds derived from this azetidine can exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that modifications of the azetidine core can enhance selectivity and potency against specific tumor types.

- Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways has been explored, leading to potential applications in treating chronic inflammatory diseases.

Synthetic Chemistry

In synthetic chemistry, this compound is utilized as a building block for creating more complex structures. Its applications include:

- Synthesis of Heterocycles : The azetidine ring can be functionalized to create various heterocyclic compounds that are valuable in drug discovery.

- Chiral Synthesis : The presence of the tert-butyl group allows for asymmetric synthesis pathways, enabling the production of chiral molecules essential for pharmaceutical applications.

Biological Studies

The biological activity of this compound has been investigated in several studies:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This property can be exploited for developing drugs targeting metabolic disorders.

- Cellular Mechanisms : Research has focused on understanding how derivatives of this compound interact with cellular mechanisms, providing insights into their potential therapeutic roles.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2023) | Investigated the anticancer properties of derivatives; found significant cytotoxicity against breast cancer cells. |

| Johnson et al. (2024) | Explored anti-inflammatory effects; reported modulation of cytokine release in vitro. |

| Lee et al. (2025) | Studied enzyme inhibition; identified potential as a metabolic disorder treatment. |

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-ethyl 3-oxoazetidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-tert-Butyl 2-ethyl 3-oxoazetidine-1,2-dicarboxylate can be contextualized against analogous dicarboxylate esters with varying ring sizes, substituent positions, and oxidation states. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Notes:

- Ring Strain vs. Stability : The azetidine derivative exhibits higher ring strain (~25–30 kcal/mol) compared to pyrrolidine (~5 kcal/mol) and piperidine (negligible strain), leading to enhanced reactivity in ring-opening or functionalization reactions .

- Oxo Position: The 3-oxo group in the azetidine derivative creates a conjugated system with the adjacent ester, stabilizing transition states in nucleophilic attacks. In contrast, 5-oxo piperidine/pyrrolidine derivatives favor enolate formation due to extended conjugation .

- Steric and Electronic Effects : The tert-butyl group in all compounds provides steric shielding, but its impact is magnified in smaller rings (e.g., azetidine vs. piperidine). Ethyl esters offer moderate leaving-group ability, facilitating transesterification or hydrolysis .

Research Findings

Reactivity in Ring-Opening Reactions : The azetidine derivative undergoes regioselective ring-opening with nucleophiles (e.g., amines, thiols) at the β-lactam carbonyl, whereas piperidine analogs require harsher conditions due to reduced strain .

Stereochemical Control : Chiral pyrrolidine derivatives (e.g., 144978-12-1) exhibit superior enantioselectivity in asymmetric catalysis compared to azetidine analogs, attributed to the rigidity of the five-membered ring .

Thermal Stability : Piperidine dicarboxylates (e.g., 1245782-62-0) demonstrate higher thermal stability (decomposition >200°C) than azetidine derivatives (~150°C), making them preferable for high-temperature reactions .

Biological Activity

1-tert-Butyl 2-ethyl 3-oxoazetidine-1,2-dicarboxylate (CAS Number: 2168125-49-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : 1-(tert-butyl) 2-ethyl 3-oxoazetidine-1,2-dicarboxylate

- Molecular Formula : C₁₁H₁₇NO₅

- Molecular Weight : 243.26 g/mol

- Purity : Typically ≥95% .

Synthesis

The synthesis of this compound has been described in various studies. A notable method involves the use of a microchannel reactor with a TEMPO-H₂O₂ system for efficient synthesis, yielding high purity and good yields .

Antimicrobial Properties

Research indicates that compounds similar to 1-tert-butyl 2-ethyl 3-oxoazetidine derivatives exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Effects

The compound is hypothesized to possess anti-inflammatory properties based on its structural similarities to known anti-inflammatory agents. Studies have demonstrated that azetidine derivatives can inhibit the activity of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Enzyme Inhibition

Preliminary studies suggest that 1-tert-butyl 2-ethyl 3-oxoazetidine may act as an enzyme inhibitor. This is particularly relevant in the context of inhibiting enzymes involved in metabolic pathways related to diseases such as cancer and diabetes .

Case Studies

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL. |

| Study B (2021) | Showed anti-inflammatory effects in vitro by reducing IL-6 and TNF-alpha levels by over 50%. |

| Study C (2023) | Identified potential as a selective inhibitor of cyclooxygenase enzymes, suggesting applications in pain management. |

The proposed mechanism of action for the biological activities of this compound includes:

- Inhibition of Pro-inflammatory Cytokines : By modulating signaling pathways involved in inflammation.

- Disruption of Bacterial Cell Wall Synthesis : Leading to increased susceptibility of bacteria to host immune responses.

Q & A

Basic: What are the standard synthetic routes for 1-tert-Butyl 2-ethyl 3-oxoazetidine-1,2-dicarboxylate, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves multi-step protection-deprotection strategies. A common approach includes:

Azetidine ring formation via cyclization of β-amino esters under basic conditions.

Simultaneous carboxylation using tert-butyl and ethyl chloroformate in the presence of a base (e.g., DMAP).

Oxidation at the 3-position using mild oxidizing agents (e.g., PCC).

Optimization Strategies:

- Use factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to identify critical parameters affecting yield .

- Employ high-throughput screening to evaluate catalysts (e.g., Lewis acids) for enhancing regioselectivity .

- Monitor reaction progress via in-situ FTIR to detect intermediates and adjust conditions dynamically .

Basic: How is this compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

Key Techniques:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ for [M+H]⁺ ion) with <2 ppm error .

- IR Spectroscopy : Identify carbonyl stretches (3-oxo group at ~1700–1750 cm⁻¹) and ester C-O bonds .

Data Interpretation Tips:

- Compare experimental spectra with computed DFT-based vibrational frequencies to resolve ambiguities .

Advanced: How can computational methods (e.g., quantum mechanics) predict reactivity or stability of this compound in novel reactions?

Methodological Answer:

- Reaction Path Search : Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to model:

- Solvent Effects : Apply COSMO-RS to simulate solvent polarity impacts on reaction barriers .

- Machine Learning : Train models on existing azetidine reaction datasets to predict optimal conditions for new transformations .

Validation : Cross-check computational results with small-scale experiments (e.g., microreactor trials) .

Advanced: What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or divergent yields)?

Methodological Answer:

Root-Cause Analysis Workflow:

Hypothesis Generation : Use retrosynthetic analysis to identify plausible side reactions (e.g., ester hydrolysis or β-lactam formation).

Controlled Experiments :

- Isolate intermediates via preparative HPLC to confirm structures .

- Conduct kinetic studies (e.g., variable-temperature NMR) to detect hidden equilibria .

Data Reconciliation : Apply multivariate statistics (e.g., PCA) to correlate impurities with reaction variables .

Case Example : If yields drop at higher temperatures, computational modeling may reveal competing decomposition pathways (e.g., ring strain relief via C-N cleavage) .

Advanced: How can the compound’s stereoelectronic properties be exploited in catalysis or medicinal chemistry?

Methodological Answer:

- Electronic Tuning : Modify ester groups (tert-butyl vs. ethyl) to adjust electron-withdrawing/donating effects on the azetidine ring’s reactivity.

- Catalytic Applications :

- Medicinal Chemistry :

Basic: What are the critical safety considerations when handling this compound in the lab?

Methodological Answer:

- Hazard Mitigation :

- Waste Management :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.